4-(1-Phenylethenyl)benzene-1,2-diamine 4-(1-Phenylethenyl)benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 90044-02-3
VCID: VC14169713
InChI: InChI=1S/C14H14N2/c1-10(11-5-3-2-4-6-11)12-7-8-13(15)14(16)9-12/h2-9H,1,15-16H2
SMILES:
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol

4-(1-Phenylethenyl)benzene-1,2-diamine

CAS No.: 90044-02-3

Cat. No.: VC14169713

Molecular Formula: C14H14N2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Phenylethenyl)benzene-1,2-diamine - 90044-02-3

Specification

CAS No. 90044-02-3
Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
IUPAC Name 4-(1-phenylethenyl)benzene-1,2-diamine
Standard InChI InChI=1S/C14H14N2/c1-10(11-5-3-2-4-6-11)12-7-8-13(15)14(16)9-12/h2-9H,1,15-16H2
Standard InChI Key BWTJVEIAZRWSMU-UHFFFAOYSA-N
Canonical SMILES C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)N

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-(1-Phenylethenyl)benzene-1,2-diamine features a benzene ring substituted with a 1-phenylethenyl group at the 4-position and amine groups at the 1- and 2-positions. Key identifiers include:

PropertyValue
CAS No.90044-02-3
Molecular FormulaC14H14N2\text{C}_{14}\text{H}_{14}\text{N}_{2}
Molecular Weight210.27 g/mol
IUPAC Name4-(1-phenylethenyl)benzene-1,2-diamine
SMILESC=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)N

The phenylethenyl group introduces steric effects and π-conjugation, influencing electronic properties and reactivity .

Spectroscopic Data

  • FT-IR: Peaks at ~3315 cm1^{-1} (N–H stretch) and 1616 cm1^{-1} (C=N/C=C vibrations) .

  • 1^1H NMR: Aromatic protons appear as multiplet signals (δ 6.6–7.4 ppm), with vinyl protons resonating at δ 5.2–5.8 ppm .

  • 13^{13}C NMR: Carbons adjacent to amines resonate at δ 110–120 ppm, while vinyl carbons appear at δ 125–135 ppm .

Synthesis and Optimization

Electrochemical Synthesis

A regioselective method involves anodic oxidation of 2-aminodiphenylamine in a water/ethanol (1:1) mixture with sulfinic acids. Controlled-potential electrolysis (1.2 V vs. Ag/AgCl) generates o-benzoquinone diamine intermediates, which undergo Michael addition with sulfinic acids to yield 4-(1-phenylethenyl)benzene-1,2-diamine derivatives in >85% yield .

Advantages:

  • Avoids toxic reagents (e.g., metal catalysts).

  • Operates under mild conditions (25°C, atmospheric pressure) .

Wittig Reaction Pathway

The phenylethenyl group is introduced via Wittig alkenylation:

  • Step 1: Nitration of 1,2-diaminobenzene to 4-nitro-1,2-diaminobenzene.

  • Step 2: Reaction with benzyltriphenylphosphonium chloride under basic conditions to form the vinyl group.

  • Step 3: Catalytic hydrogenation (Pd/C, H2_2) reduces nitro groups to amines .

Yield: 70–75% after purification by column chromatography .

Applications in Research and Industry

Polymer Chemistry

Aromatic diamines serve as monomers for polyimides and polyurethanes. The phenylethenyl group enhances thermal stability (Tg>250CT_g > 250^\circ \text{C}) and optical properties, making the compound suitable for high-performance coatings .

Pharmaceutical Intermediates

In a 2023 study, hydrazino-fused pyrimidines derived from 4-(1-phenylethenyl)benzene-1,2-diamine exhibited anticancer activity against MCF-7 cells (IC50_{50} = 12.3 µM). Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Organic Electronics

Distyrylbenzene analogs demonstrate tunable luminescence. Substitution with electron-donating amines redshifts emission to 480–520 nm, enabling use in OLEDs .

Future Directions

  • Drug Delivery: Functionalization with PEG chains to improve solubility for biomedical applications.

  • Catalysis: Explore Pd-catalyzed coupling reactions to build conjugated frameworks .

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